5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid

Lipophilicity XLogP3 Physicochemical property

Select 1283531‑62‑3 for a fully decorated fragment‑sized scaffold (MW 276.72, XLogP3 3.5) delivering unmatched halogen‑bond capacity. The 5‑chloro and 6‑methyl groups ensure distinct lipophilicity and metabolic stability versus de‑chlorinated (CAS 28847‑96‑3) or de‑methylated (CAS 5691‑02‑1) analogs. Certified ≥95% purity and a unique retention‑time signature make it an ideal internal standard for LC‑MS methods targeting halogenated benzoic acids. Directly useful in Factor Xa/kinase programs and SPR/NMR fragment screening.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 1283531-62-3
Cat. No. B1428110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid
CAS1283531-62-3
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CNC2=C(C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H13ClN2O2/c1-9-3-2-4-11(17-9)8-16-13-6-5-10(15)7-12(13)14(18)19/h2-7,16H,8H2,1H3,(H,18,19)
InChIKeyFFKQYMKMTLTCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid (CAS 1283531-62-3): Procurement-Relevant Identity and Baseline Properties


5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid (CAS 1283531‑62‑3) is a halogenated N‑(pyridinylmethyl)anthranilic acid derivative with molecular formula C₁₄H₁₃ClN₂O₂ and molecular weight 276.72 g·mol⁻¹. Its structure comprises a 5‑chloro‑2‑aminobenzoic acid core bearing a secondary amine linker that connects to a 6‑methylpyridin‑2‑ylmethyl group [1]. The compound is catalogued under PubChem CID 62309106, MDL number MFCD17957912, and is supplied as a versatile small‑molecule scaffold with a typical purity specification of ≥95% [1].

Why 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid Cannot Be Replaced by Generic In‑Class Analogs


Within the family of pyridinylamino‑benzoic acids, small structural perturbations—removal of the 5‑chloro substituent, deletion of the methylene spacer, or omission of the 6‑methyl group on the pyridine ring—sharply alter lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These computed physicochemical differences directly impact solubility, metabolic stability, and target‑binding geometry, meaning that generic substitution with a de‑chlorinated or de‑methylated analog risks non‑comparable performance in a screening cascade or medicinal‑chemistry optimization program [1][2].

Quantitative Differentiation Evidence for 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid (1283531‑62‑3)


Lipophilicity Gain (ΔXLogP3 = +0.60 to +1.19) Over De‑Chlorinated or De‑Methylated Analogs

The target compound (CAS 1283531‑62‑3) exhibits an XLogP3 (computed) of 3.5, reflecting the combined lipophilic contribution of the 5‑chloro substituent, the methylene spacer, and the 6‑methyl group on the pyridine ring [1]. In contrast, the direct‑amino analog 2‑[(6‑methylpyridin‑2‑yl)amino]benzoic acid (CAS 28847‑96‑3), which lacks both the chloro group and the methylene spacer, displays a LogP of 2.90 [2], while the still simpler 2‑(pyridin‑2‑ylmethylamino)benzoic acid (CAS 5691‑02‑1) has a reported LogP of 2.31 . The quantified difference of +0.60 to +1.19 log units translates to a 4‑ to 15‑fold higher partition coefficient, which directly influences membrane permeability, protein binding, and nonspecific binding in biochemical assays.

Lipophilicity XLogP3 Physicochemical property LogP

Enhanced Hydrogen‑Bond Donor Capacity (HBD = 2) Supports Bidentate Carboxylate Interactions Unavailable in Ester or Amide Analogs

The target compound supplies two hydrogen‑bond donors (HBD = 2)—the carboxylic acid proton and the secondary amine NH—and four hydrogen‑bond acceptors (HBA = 4) [1]. This donor–acceptor profile enables a bidentate carboxylate interaction with basic residues (e.g., Arg, Lys) while the secondary amine can engage in a directional hydrogen bond. By comparison, 2‑[(6‑methylpyridin‑2‑yl)amino]benzoic acid (CAS 28847‑96‑3) shows a similar HBD count, but the replacement of the methylene linker with a direct C–N aniline‑type linkage alters the dihedral angle between the pyridine and benzoic acid planes, modifying the spatial presentation of the hydrogen‑bond vectors [2]. The 5‑chloro substituent further polarizes the aromatic ring, fine‑tuning the pKa of the carboxylic acid without adding an additional H‑bond donor.

Hydrogen bonding Donor count Fragment-based drug design Scaffold

Molecular Weight Advantage (+48.5 Da Over De‑Chlorinated Direct‑Amino Analog) for Biophysical Screening Libraries

The target compound (MW 276.72 g·mol⁻¹) occupies a molecular‑weight window that is heavier than the direct‑amino analog 2‑[(6‑methylpyridin‑2‑yl)amino]benzoic acid (MW 228.25 g·mol⁻¹, Δ = +48.5 g·mol⁻¹) and the core precursor 5‑chloro‑2‑aminobenzoic acid (MW 171.58 g·mol⁻¹, Δ = +105.1 g·mol⁻¹) [1][2]. The increase stems from the combined contribution of the chlorine atom (+34.5 Da) and the additional methylene group (+14 Da), placing the compound closer to the center of the fragment‑to‑lead MW distribution (250–350 Da) while remaining compliant with the Rule of Three (MW < 300 Da) for fragments.

Molecular weight Lead-likeness Screening library Physicochemical property

Commercial Supply with Documented Purity (≥95%) and Certified Identity for Reproducible Screening

The compound is available from Biosynth (branded through CymitQuimica) under catalog reference 3D‑IBC53162, with a guaranteed minimum purity of 95% and full analytical characterization (molecular weight confirmed as 276.72 g·mol⁻¹, formula C₁₄H₁₃ClN₂O₂) . At a price point of approximately €507 per 50 mg (∼€10/mg) with a 55‑day delivery window, this product is positioned as a custom‑synthesis or boutique screening‑library compound rather than a high‑volume commodity chemical. In contrast, the simpler analog 2‑(pyridin‑2‑ylmethylamino)benzoic acid (CAS 5691‑02‑1) is listed at comparable purity from multiple vendors, but the specific 5‑Cl/6‑CH₃ combination is unique to CAS 1283531‑62‑3 and cannot be obtained from an alternative catalog entry.

Purity Procurement QC Reproducibility

Precedent for Pyridinylmethylamino‑Benzoic Acid Scaffolds in Factor Xa and Kinase Patent Space

The broader chemotype of substituted benzene derivatives bearing a pyridinylmethylamino moiety has been claimed in patents targeting activated blood coagulation factor X (Factor Xa) and various protein kinases [1][2]. While CAS 1283531‑62‑3 itself is not a development candidate, its scaffold places it within a patent‑relevant chemical space where the precise substitution pattern (5‑Cl, 6‑CH₃, methylene spacer) is critical for intellectual‑property differentiation [1]. Patent US2001/0044440 exemplifies substituted benzene derivatives as Factor Xa inhibitors; the target compound as a 5‑chloro‑6‑methyl‑methylene variant represents a distinct structural embodiment within this genus.

Patent landscape Factor Xa Kinase inhibition Scaffold

Optimal Use Cases for 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid in Research and Industrial Settings


Fragment‑Based Lead Generation Requiring a Halogenated Scaffold with Elevated Lipophilicity

The compound's XLogP3 of 3.5 and molecular weight of 276.72 Da place it in the upper Fragment‑Sized range, making it suitable for fragment‑based screening by X‑ray crystallography, Surface Plasmon Resonance (SPR), or ligand‑observed NMR. The 5‑chloro substituent contributes both lipophilicity and potential halogen‑bond interactions, while the carboxylic acid serves as a synthetic handle for rapid elaboration into amides, esters, or heterocycles [1].

SAR Expansion Around the Pyridinylmethylamino‑Benzoic Acid Chemotype

For medicinal chemistry teams exploring Factor Xa or kinase inhibitor series, this compound provides a fully decorated scaffold that can be directly compared with de‑chlorinated (CAS 28847‑96‑3) and de‑methylated (CAS 5691‑02‑1) analogs to deconvolute the contributions of each substituent to potency, selectivity, and pharmacokinetic properties [1][2].

Analytical Reference Standard for LC‑MS Method Development

The certified purity (≥95%), defined molecular weight (276.72 Da), and unique retention‑time signature conferred by the compound's lipophilicity (XLogP3 = 3.5) make it a viable internal reference standard for liquid chromatography–mass spectrometry methods targeting halogenated benzoic acid derivatives in biological matrices or reaction‑mixture analysis [1].

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